molecular formula C6H16N2 B13616908 (2-Methylpentyl)hydrazine

(2-Methylpentyl)hydrazine

Cat. No.: B13616908
M. Wt: 116.20 g/mol
InChI Key: QAAYYKJZYFIYES-UHFFFAOYSA-N
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Description

(2-Methylpentyl)hydrazine is an organic compound with the molecular formula C6H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentyl)hydrazine typically involves the reaction of 2-methylpentylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

[ \text{2-Methylpentylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(2-Methylpentyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and treatment of diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpentyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but without the 2-methylpentyl group.

    Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine with one methyl group.

    Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative with two methyl groups.

Uniqueness

(2-Methylpentyl)hydrazine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

2-methylpentylhydrazine

InChI

InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3

InChI Key

QAAYYKJZYFIYES-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNN

Origin of Product

United States

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